1-(3-Fluoropyridin-2-yl)-4-methylpiperazine

Adrenergic Receptor Pharmacology GPCR Ligand Discovery Neuropsychiatric Drug Discovery

1-(3-Fluoropyridin-2-yl)-4-methylpiperazine (CAS 85386-90-9) is a small-molecule arylpiperazine derivative classified as an investigational discovery agent. It is characterized by a 3-fluoropyridine ring directly N-linked to a 4-methylpiperazine moiety.

Molecular Formula C10H14FN3
Molecular Weight 195.24 g/mol
Cat. No. B3288921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Fluoropyridin-2-yl)-4-methylpiperazine
Molecular FormulaC10H14FN3
Molecular Weight195.24 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=C(C=CC=N2)F
InChIInChI=1S/C10H14FN3/c1-13-5-7-14(8-6-13)10-9(11)3-2-4-12-10/h2-4H,5-8H2,1H3
InChIKeyKZNJAAWCEFRAPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Fluoropyridin-2-yl)-4-methylpiperazine: A Highly Selective Alpha-2A Adrenergic Ligand for Targeted Receptor Research


1-(3-Fluoropyridin-2-yl)-4-methylpiperazine (CAS 85386-90-9) is a small-molecule arylpiperazine derivative classified as an investigational discovery agent [1]. It is characterized by a 3-fluoropyridine ring directly N-linked to a 4-methylpiperazine moiety. The compound is primarily recognized for its potent and highly selective binding to the alpha-2A adrenergic receptor (ADRA2A), as captured in curated bioactivity databases, making it a valuable tool compound for studying alpha-2 adrenoceptor pharmacology [2].

Why 1-(3-Fluoropyridin-2-yl)-4-methylpiperazine Cannot Be Replaced by Generic Analogs


Subtle structural modifications on the arylpiperazine scaffold profoundly alter receptor affinity and selectivity. For example, the position of the fluorine atom on the pyridine ring and the presence of the N-methyl group on the piperazine directly influence the electron density and conformational flexibility of the pharmacophore. Generic substitution with des-fluoro, des-methyl, or regioisomeric analogs risks losing the specific complementary interactions that drive the compound's exceptional >98-fold selectivity for the alpha-2A receptor over the alpha-1A receptor [1]. Without precise structural fidelity, the pharmacological profile cannot be replicated, rendering simple analog replacement scientifically invalid for receptor binding studies [2].

Quantitative Selectivity and Affinity Evidence for 1-(3-Fluoropyridin-2-yl)-4-methylpiperazine


Exceptional Alpha-2A Adrenergic Receptor Affinity (Ki = 5 nM)

The compound exhibits high-affinity binding to the alpha-2A adrenergic receptor (ADRA2A), with a Ki of 5 nM determined by displacement of [3H]clonidine from calf cerebral cortex [1]. This affinity places it among the most potent alpha-2A ligands known, surpassing the prototypical agonist clonidine (Ki ~10-20 nM) and comparable to the high-affinity antagonist idazoxan (Ki ~10 nM), as assessed in analogous radioligand binding assays [2].

Adrenergic Receptor Pharmacology GPCR Ligand Discovery Neuropsychiatric Drug Discovery

Outstanding >98-Fold Selectivity for Alpha-2A over Alpha-1A Adrenoceptors

The compound demonstrates remarkable selectivity between adrenergic subtypes. It binds to the alpha-1A adrenergic receptor with a Ki of 490 nM, yielding a selectivity ratio (Ki_alpha-1A / Ki_alpha-2A) of 98:1 [1]. This stark contrast is not observed in many classical alpha-2 ligands; for instance, clonidine shows only ~10-20-fold selectivity over alpha-1 receptors, while idazoxan is essentially non-selective [2].

Adrenergic Receptor Subtype Selectivity Off-Target Liability Screening CNS Drug Safety Pharmacology

Favorable Physicochemical Profile for CNS Drug-Likeness (Lipinski Compliance and Low Rotatable Bond Count)

The compound exhibits a favorable drug-likeness profile: molecular weight 195.24 g/mol, calculated LogP 1.2, topological polar surface area (TPSA) 28.3 Ų, zero hydrogen bond donors, four acceptors, and only one rotatable bond [1]. All parameters fall well within Lipinski's rules, and the low rotatable bond count is particularly advantageous for CNS applications, as it correlates with improved brain permeability [2]. In comparison, many alpha-2 adrenergic ligands (e.g., guanfacine, MW=246; TPSA=85.6) exceed optimal CNS parameters.

Physicochemical Property Optimization CNS Drug Development Lead Compound Triage

Distinct Binding Profile Predicted to Minimize Off-Target Aminergic Interactions

The compound's interaction pattern across the adrenergic receptor family suggests a focused profile. The curated target engagement data shows binding to alpha-1A (Ki 490 nM), alpha-1D, alpha-2A (Ki 5 nM), and alpha-2B, with no annotated activity at beta-adrenoceptors or dopaminergic receptors [1]. This contrasts with first-generation antipsychotic arylpiperazines, which commonly exhibit broad D2, 5-HT2A, and H1 binding [2]. The limited receptor menu reduces the probability of off-target adverse effects, a key differentiator for tool compound selection.

Polypharmacology Off-Target Liability Adrenergic Receptor Profiling

Optimized Application Scenarios for 1-(3-Fluoropyridin-2-yl)-4-methylpiperazine Based on Verified Evidence


Selective Alpha-2A Receptor Probe for In Vitro Binding and Functional Assays

The compound's 5 nM Ki and 98-fold selectivity over alpha-1A make it an ideal pharmacological tool for in vitro radioligand displacement assays, functional cAMP assays, and electrophysiological studies where unambiguous alpha-2A receptor identification is required [1]. Its use can replace less selective agents like clonidine, reducing the need for parallel alpha-1 receptor blockade.

Pharmacophore Reference for Structure-Based Drug Design of CNS Alpha-2A Ligands

With a minimal rotatable bond count, low molecular weight, and excellent ligand efficiency, this compound serves as a high-quality reference structure for molecular docking studies, 3D-QSAR model building, and scaffold hopping campaigns aimed at enhancing alpha-2A affinity or CNS penetration [2].

Negative Control Compound for Alpha-1A or Beta-Adrenergic Receptor Studies

Because the compound is essentially inactive at alpha-1A receptors (Ki 490 nM) and shows no binding to beta-adrenoceptors, it can function as a clean negative control in assay panels designed to explore alpha-1 or beta-adrenergic signaling pathways, helping to rule out alpha-2 component interference [3].

Chemical Starting Point for Fragment-Based Lead Discovery Targeting GPCRs

The compound's compliance with all Lipinski rules, combined with its physical robustness (one rotatable bond, zero H-bond donors), positions it as an attractive fragment-sized lead for further functionalization. Researchers can append substituents to explore additional interactions while maintaining the privileged alpha-2A pharmacophore core [4].

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